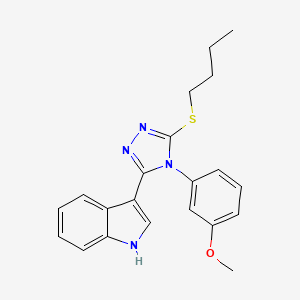
3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as BMT-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMT-1 belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
Synthesis Techniques
The research around compounds similar to 3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole often focuses on their synthesis methods, aiming for high yield and efficiency. Studies have detailed the synthesis of various indole derivatives through multistep preparations under specific conditions, such as microwave irradiations, to enhance their antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial activities (R. Singh, 2014). These processes emphasize the significance of innovative synthesis techniques in the development of biologically active compounds.
Bioactive Properties
The bioactive properties of indole derivatives, including their potential as drug candidates, are a significant area of research. These compounds are investigated for their biological activities, such as their antihistaminic, antithyroid, antitubercular, antifungal, and antibacterial effects. For example, the eco-friendly synthesis of indole derivatives under specific conditions demonstrates their varied biological activities (R. Singh, 2015). Such studies underline the therapeutic potential of these molecules in treating diverse conditions.
Molecular Docking Studies
Research also delves into the molecular docking studies of indole derivatives to evaluate their interaction with biological targets. This approach aids in understanding the mechanism of action at the molecular level, potentially leading to the discovery of new therapeutic agents. The synthesis and structural analysis of indole derivatives provide insights into their physical properties and interactions with specific enzymes or receptors, offering a foundation for drug development efforts (A. S. Hotsulia, 2019).
Electropolymerization and Material Science Applications
Beyond pharmacological applications, the electropolymerization of indole derivatives explores their use in creating new conducting materials. This research area focuses on the synthesis of polymer films with specific electroactive and physicochemical properties, highlighting the versatility of indole derivatives in material science (M. Mezlova et al., 2005).
Advanced Synthesis and Structural Characterization
Further studies on indole derivatives emphasize advanced synthesis techniques and detailed structural characterization to explore their potential applications. This includes the development of compounds with specific substituents, aiming to enhance their biological or material properties (K. Majumdar & S. Nath, 2011). Such research not only expands the knowledge base of indole chemistry but also opens up new avenues for the application of these compounds in various fields.
properties
IUPAC Name |
3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHAIHGUXTWMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(1H)-Pyrimidinone, 1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-4-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B2942972.png)
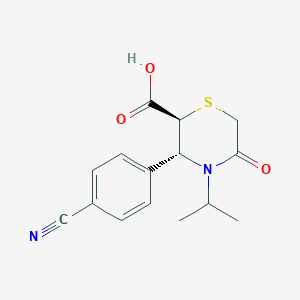



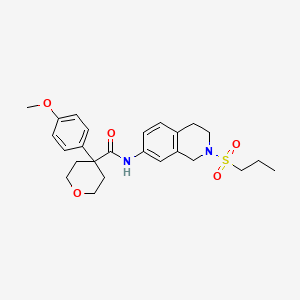
![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)
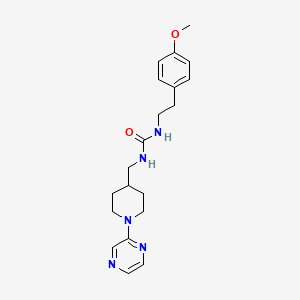
![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)

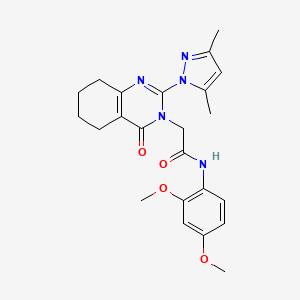
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)
![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)
![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2942992.png)